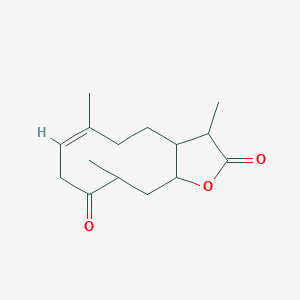

Ketopelenolid-A

Beschreibung

Ketopelenolid-A is a sesquiterpene lactone identified in methanolic extracts of Artemisia absynthium L., a medicinal plant traditionally used for treating parasitic diseases . It was tentatively characterized alongside Alpha-Santonin using high-performance liquid chromatography (HPLC) with diode-array detection, where reconstructed spectral data aided its identification .

Eigenschaften

CAS-Nummer |

17909-92-1 |

|---|---|

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |

InChI |

InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |

InChI-Schlüssel |

KLZWSNKEPLKAOS-KBQMSFDJSA-N |

SMILES |

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |

Isomerische SMILES |

C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |

Kanonische SMILES |

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |

melting_point |

114°C |

Physikalische Beschreibung |

Solid |

Synonyme |

ketopelenolid-A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ketopelenolid-A involves several steps, starting from readily available precursors. . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods: Industrial production of Ketopelenolid-A is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Ketopelenolid-A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ketopelenolid-A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.

Wirkmechanismus

The mechanism of action of Ketopelenolid-A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Sesquiterpene lactones share a 15-carbon backbone with a lactone ring, but substituents vary significantly, influencing their bioactivity. Ketopelenolid-A and Alpha-Santonin both belong to this class but differ in functional groups:

- Alpha-Santonin : Contains a bicyclic framework with a ketone group and methyl substituents, contributing to its stability and antiparasitic potency .

- Ketopelenolid-A: Structural details are less defined in available literature, but its chromatographic behavior suggests distinct polarity and substituent arrangement compared to Alpha-Santonin .

Functional Comparison

| Property | Ketopelenolid-A | Alpha-Santonin |

|---|---|---|

| Source | Artemisia absynthium L. | Artemisia absynthium L. |

| Biological Activity | Tentative antiparasitic | Established antiparasitic |

| Pharmacological Use | Under investigation | Widely used in helminthiasis treatment |

| Identification Method | HPLC-diode array detection | HPLC-diode array detection |

Alpha-Santonin’s efficacy against parasites like Ascaris lumbricoides is well-documented, whereas Ketopelenolid-A’s activity is inferred from structural parallels and co-occurrence in bioactive plant extracts .

Chromatographic and Spectral Analysis

Both compounds were isolated using the PU6100 solvent optimization system. Their retention times and UV spectra differentiated them:

- Alpha-Santonin : Exhibited a characteristic absorption peak at 254 nm, consistent with conjugated carbonyl groups .

- Ketopelenolid-A: Showed a shifted UV profile, suggesting altered electron distribution due to distinct substituents .

Research Findings

- Co-occurrence and Synergy: The simultaneous presence of Ketopelenolid-A and Alpha-Santonin in Artemisia absynthium L.

- Analytical Utility : HPLC peak deconvolution and spectral reconstruction proved critical for identifying these compounds in complex matrices, highlighting the method’s value in natural product research .

- Limitations: Ketopelenolid-A’s exact structure, biosynthesis pathway, and toxicity profile remain unelucidated, necessitating further isolation and in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.